3-Allylglutarimide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

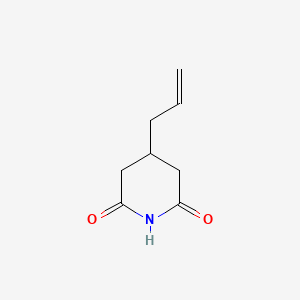

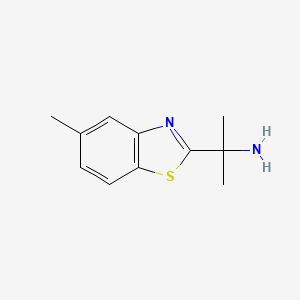

3-Allylglutarimide is a biochemical used in proteomics research . It has a molecular formula of C8H11NO2 and a molecular weight of 153.18 . It is also known by the name 4-(2-Propen-1-yl)-2,6-piperidinedione .

Molecular Structure Analysis

The molecular structure of this compound consists of a piperidinedione ring with an allyl group attached . The canonical SMILES representation is C=CCC1CC(=O)NC(=O)C1 .

Applications De Recherche Scientifique

Asymmetric Syntheses of Aza-Sugars

3-Allylglutarimide derivatives have been utilized in the asymmetric syntheses of aza-sugars such as 6-deoxyfagomine, d-deoxyrhamnojirimycin, and d-rhamnono-1,5-lactam. These compounds are of significant interest due to their regio- and diastereoselectivity, showcasing the versatility of this compound in synthetic chemistry for producing biologically active molecules (Fu et al., 2009).

Broad-Spectrum Chemokine Inhibitors

A series of N-substituted 3-aminoglutarimides, a class related to this compound, have been synthesized and evaluated for their inhibitory activity against a range of chemokines. These compounds have shown promise as broad-spectrum chemokine inhibitors, with potential applications in treating inflammation and autoimmune diseases. Among these, certain derivatives were found to be highly potent, with activity in the nanomolar range, indicating their potential as therapeutic agents (Fox et al., 2002).

Modulation of Tubulin Polymerization

Research on allyl-containing compounds such as diallyl trisulfide has shown significant biological activities, including the suppression of the proliferation and induction of apoptosis in human colon cancer cells. These effects are mediated through oxidative modification of β-tubulin, highlighting the potential of allyl compounds in cancer treatment. This suggests that derivatives of this compound could similarly affect tubulin dynamics and thereby influence cell division and cancer progression (Hosono et al., 2005).

Analgesic Activity

The synthesis and structure-activity relationship study of 1-Allyl-3-(2-chlorobenzoyl) thiourea, a compound structurally related to this compound, have demonstrated analgesic activity. This showcases the potential of allyl-substituted compounds in the development of new analgesic drugs, indicating the broader applicability of this chemical functionality in medicinal chemistry (Shalas et al., 2016).

Immunomodulatory Effects of Statins

Although not directly related to this compound, the study of statins' immunomodulatory effects sheds light on the potential of small molecules to influence immune responses. Statins, known for their cholesterol-lowering effects, also exhibit immunomodulatory properties that could be relevant to the study of related compounds like this compound (Johnson et al., 2003).

Orientations Futures

Propriétés

IUPAC Name |

4-prop-2-enylpiperidine-2,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-2-3-6-4-7(10)9-8(11)5-6/h2,6H,1,3-5H2,(H,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBLMGXRDBAQIBS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1CC(=O)NC(=O)C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50717252 |

Source

|

| Record name | 4-(Prop-2-en-1-yl)piperidine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50717252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918868-36-7 |

Source

|

| Record name | 4-(Prop-2-en-1-yl)piperidine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50717252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Butyl-1-chloro-5,10-dihydro-8-(2-cyanophenyl)imidazol-[1,5-b]isoquinoline](/img/structure/B587091.png)

![Chloro[2-[1-[(4-methylphenyl)imino]ethyl]ferrocenyl-C,N](triphenylphosphine)-palladium](/img/structure/B587093.png)

![disodium 7-[4-chloro-6-(N-ethyl-o-toluidino)-1,3,5-triazin-2-ylamino]-4-hydroxy-3-(4-methoxy-2-sulfo](/img/no-structure.png)

![3-Ethyl-9-methyl-3,9-diazabicyclo[3.3.1]nonan-7-amine](/img/structure/B587105.png)

![4-[4-(4-O-Methoxymethyl-4-hydroxyphenyl)-1-piperazinyl]phenyl]carbamic Acid Phenyl Ester](/img/structure/B587107.png)

![4-[4-(4-O-Methoxymethyl-4-hydroxyphenyl)-1-piperazinyl]phenyl]carbamic Acid-d4 Phenyl Ester](/img/structure/B587108.png)

![4-[4-[4-(Methoxymethoxy)phenyl]-1-piperazinyl]benzenamine](/img/structure/B587111.png)